

BDP TMR Azide: Advanced Fluorescent Probe for Tracking Biomolecules

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Compound of Interest		
Compound Name:	BDP TMR azide	
Cat. No.:	B13714336	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a high-performance, fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Its exceptional brightness, photostability, and long fluorescence lifetime make it a superior alternative to traditional fluorophores like tetramethylrhodamine (TAMRA).[1][2] The azide functional group enables its covalent attachment to a wide range of biomolecules through highly specific and efficient "click chemistry" reactions.[3] These characteristics make BDP TMR azide an invaluable tool for tracking the dynamics, localization, and interactions of proteins, nucleic acids, and glycans in complex biological systems.

Physicochemical and Fluorescent Properties

BDP TMR azide exhibits excellent photophysical properties, making it well-suited for various fluorescence-based applications, including microscopy, flow cytometry, and fluorescence polarization assays.



Property	Value	Reference
Molecular Formula	C24H27BF2N6O2	BroadPharm
Molecular Weight	480.32 g/mol	BroadPharm
Excitation Maximum (\(\lambda\)ex)	542 nm	[1]
Emission Maximum (λem)	574 nm	[1]
Molar Extinction Coefficient (ϵ)	55,000 M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (Φ)	0.64	
Solubility	Good in most organic solvents (e.g., DMSO, DMF)	_
Storage	-20°C in the dark, desiccated	-

Key Applications and Advantages

BDP TMR azide offers several advantages over other fluorescent probes:

- Exceptional Brightness and Photostability: As a BODIPY dye, BDP TMR is significantly brighter and more resistant to photobleaching than dyes like TAMRA, enabling longer imaging experiments and detection of low-abundance targets.
- High Specificity of Labeling: The azide group allows for bioorthogonal labeling via coppercatalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and do not interfere with biological processes.
- Versatility in Biomolecule Labeling: BDP TMR azide can be used to label a wide array of biomolecules, including proteins, peptides, nucleic acids, and glycans, that have been functionalized with an alkyne group.
- Ideal for Fluorescence Polarization Assays: The long fluorescence lifetime of BDP TMR makes it particularly well-suited for fluorescence polarization (FP) assays, which are used to study molecular interactions in real-time.



Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Proteins with BDP TMR Azide

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling proteins containing an alkyne-modified amino acid.

Materials:

- Alkyne-modified protein in a sodium azide-free buffer
- BDP TMR azide
- 1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)
- Ascorbic acid (freshly prepared 50 mM solution in water)
- DMSO (anhydrous)
- Size-exclusion chromatography column or dialysis tubing for purification

Procedure:

- Prepare Stock Solutions:
 - Dissolve **BDP TMR azide** in anhydrous DMSO to a final concentration of 10 mM.
 - Prepare a fresh 50 mM solution of ascorbic acid in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified protein solution with the 1.5x
 Protein Labeling Buffer. The final volume of the protein solution should not exceed one-third of the total reaction volume.
 - Add the BDP TMR azide stock solution to the protein mixture. A 3- to 10-fold molar excess
 of the dye over the protein is recommended.



- · Gently vortex the mixture.
- Catalyst Addition and Incubation:
 - Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
 - Incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.
- Purification:
 - Remove the unreacted BDP TMR azide and other reaction components by size-exclusion chromatography or dialysis.
- Characterization:
 - Confirm the labeling of the protein by measuring the absorbance at 280 nm (for the protein) and 542 nm (for BDP TMR). The degree of labeling can be calculated using the respective extinction coefficients.

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides and DNA

This protocol outlines the labeling of alkyne-functionalized DNA or oligonucleotides with **BDP TMR azide** via CuAAC.

Materials:

- Alkyne-modified oligonucleotide or DNA
- BDP TMR azide
- Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
- DMSO (anhydrous)
- Ascorbic acid (freshly prepared 5 mM solution in water)



- Copper(II)-TBTA complex (10 mM in 55% DMSO)
- Acetone or ethanol for precipitation

Procedure:

- Prepare Stock Solutions:
 - Dissolve **BDP TMR azide** in anhydrous DMSO to a final concentration of 10 mM.
 - Prepare a fresh 5 mM solution of ascorbic acid in water.
- · Reaction Setup:
 - Dissolve the alkyne-modified oligonucleotide or DNA in water in a pressure-tight vial.
 - Add 2 M TEAA buffer to a final concentration of 0.2 M.
 - Add DMSO to 50% of the total volume and vortex.
 - Add the BDP TMR azide stock solution to a final concentration 1.5 times that of the oligonucleotide.
- Reaction Initiation and Incubation:
 - Add the ascorbic acid solution and briefly vortex.
 - Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
 - Add the Copper(II)-TBTA stock solution, flush the vial with inert gas, and cap tightly.
 - Vortex thoroughly and incubate at room temperature overnight, protected from light.
- Precipitation and Purification:
 - Precipitate the labeled oligonucleotide with acetone or the labeled DNA with ethanol.
 - Wash the pellet with acetone or ethanol, respectively.



Dry the pellet and purify the conjugate by RP-HPLC or PAGE.

Protocol 3: Metabolic Labeling and Tracking of Glycans in Live Cells

This two-step protocol involves the metabolic incorporation of an azido-sugar into cellular glycans, followed by the labeling with an alkyne-functionalized BDP TMR derivative via SPAAC for live-cell imaging.

Materials:

- Peracetylated azido-sugar (e.g., Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz)
- BDP TMR-DBCO (a strain-promoted alkyne derivative)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

Procedure:

- · Metabolic Labeling:
 - Culture cells to the desired confluency.
 - Add the peracetylated azido-sugar to the cell culture medium at a final concentration of 25-50 μM. Include a vehicle control (e.g., DMSO).
 - Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido-sugar into cellular glycans.
- Labeling with BDP TMR-DBCO:
 - Wash the cells twice with PBS to remove any unincorporated azido-sugar.



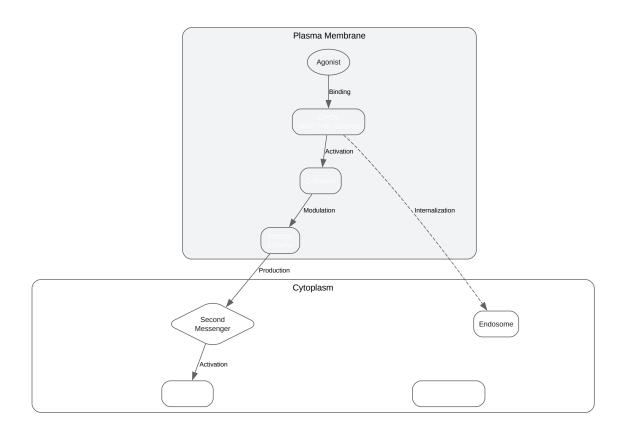
- $\circ\,$ Add BDP TMR-DBCO dissolved in culture medium to the cells at a final concentration of 5- 10 $\mu\text{M}.$
- Incubate for 30-60 minutes at 37°C, protected from light.
- · Imaging:
 - Wash the cells three times with PBS.
 - Image the cells using a fluorescence microscope with appropriate filter sets for BDP TMR (Excitation: ~540 nm, Emission: ~575 nm).

Visualizations

Signaling Pathway: GPCR Internalization and Signaling

The following diagram illustrates a simplified pathway of G-protein coupled receptor (GPCR) signaling and internalization, a process that can be visualized by labeling the GPCR with BDP TMR.





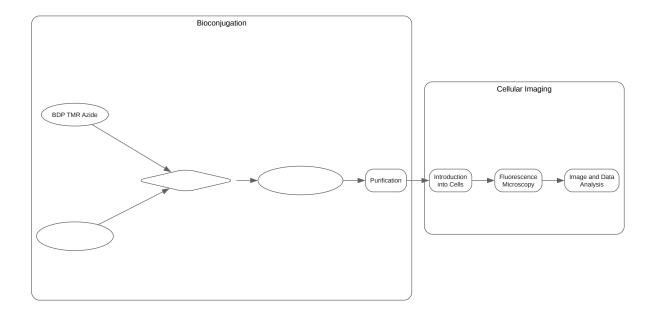
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Caption: GPCR signaling cascade and internalization pathway.

Experimental Workflow: Protein Labeling and Cellular Imaging

This workflow outlines the key steps for labeling a protein with **BDP TMR azide** and subsequent cellular imaging.





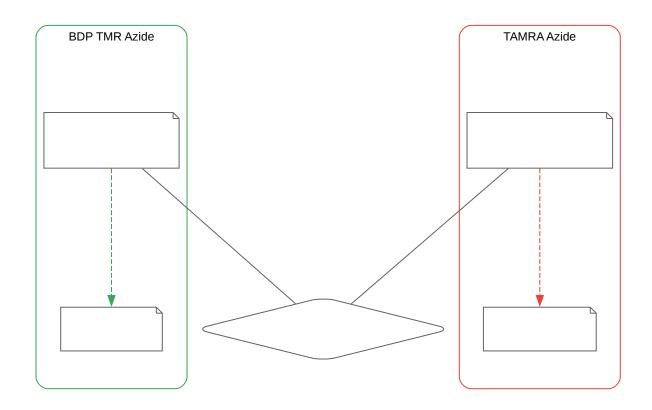
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Caption: Workflow for protein labeling and cellular imaging.

Logical Relationship: Comparison of BDP TMR Azide and TAMRA Azide

This diagram highlights the key differences and advantages of **BDP TMR azide** compared to the traditional TAMRA azide fluorophore.





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Caption: **BDP TMR Azide** vs. TAMRA Azide comparison.

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